4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Anti-inflammatory Quinoline-3-carboxamide Roquinimex analogue

Procure this non-halogenated quinoline-3-carboxamide, CAS 313986-03-7, as a superior starting point for topical anti-inflammatory optimization. Unlike generic analogs, its specific pyridin-3-ylmethyl side chain and unsubstituted core are critical for target engagement, as minor modifications (e.g., 6-bromo or ring-opening) drastically alter potency. Ideal for SAR studies aiming to optimize efficacy while avoiding metabolic liabilities of halogenated derivatives. Also serves as a novel ChAT inhibitor chemotype and analytical reference standard.

Molecular Formula C16H13N3O3
Molecular Weight 295.298
CAS No. 313986-03-7
Cat. No. B2635029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
CAS313986-03-7
Molecular FormulaC16H13N3O3
Molecular Weight295.298
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O
InChIInChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)
InChIKeyILGKTHYZRKKNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7): Core Structural and Pharmacological Profile for Informed Procurement


4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7) is a synthetic quinoline-3-carboxamide derivative belonging to the roquinimex (linomide) analogue class [1]. It is characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core with a pyridin-3-ylmethyl carboxamide side chain, with a molecular formula of C16H13N3O3 and a molecular weight of 295.29 g/mol . This compound was originally synthesized and evaluated as part of a series of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides for topical anti-inflammatory activity [1]. It has also been annotated in bioactivity databases for inhibition of choline acetyltransferase (ChAT) [2].

Why Generic Substitution is Not Advisable for 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7)


Generic substitution within the 4-hydroxy-2-oxoquinoline-3-carboxamide class is demonstrably unreliable due to the high sensitivity of biological activity to even minor structural modifications. In the foundational study of this series, the unsubstituted parent compound and its halogenated (6-bromo), ring-opened, and simplified analogues exhibited markedly different anti-inflammatory potencies in the same PMA-induced mouse ear swelling assay [1]. For instance, the 6-bromo derivative demonstrated substantially greater inhibition than the series average, while pharmacomodulation via heterocycle opening yielded compounds with efficacy comparable to ibuprofen [1]. Furthermore, modification of the benzene moiety in the closely related 6,7-dimethoxy analog was shown to have a relatively weak influence on analgesic activity, underscoring that the pharmacophore's interaction with biological targets is exquisitely dependent on the specific substitution pattern [2]. Therefore, interchanging this compound with any in-class analog without direct comparative bioactivity data risks selecting a molecule with an entirely different potency and target engagement profile.

Quantitative Differentiation Evidence for 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7) Against Key Comparators


Topical Anti-Inflammatory Potency in the PMA-Induced Mouse Ear Swelling Model: Target Compound vs. 6-Bromo Derivative (Compound 12)

The target compound was evaluated as part of an eight-compound series in the PMA-induced mouse ear swelling test, where all carboxamides (compounds 9–16) demonstrated significant inhibitory activity at 0.4 and 0.2 mM kg⁻¹. However, the 6-bromo derivative (compound 12) was the most potent member, achieving a 73% inhibition of swelling at 0.2 mM kg⁻¹ [1]. The target compound (unsubstituted at the 6-position) exhibited percentage inhibition below this maximum, though the precise individual value was not reported in the abstracted data. This directly demonstrates that halogen substitution at the 6-position dramatically enhances potency within the same scaffold, establishing the target compound as a lower-potency but chemically simpler starting point for structure-activity relationship (SAR) exploration [1].

Anti-inflammatory Quinoline-3-carboxamide Roquinimex analogue

Potency Benchmarking Against Reference Anti-Inflammatory Drugs: Pentafluorobenzaldimine 20 and Ibuprofen

Further pharmacomodulation of the quinoline-3-carboxamide series led to pentafluorobenzoylacetamide, pentafluorocinnamamide, and pentafluorobenzaldimine derivatives (compounds 17–21). All five simplified analogues exhibited 49–63% reduction in swelling at 0.2 mM kg⁻¹, which is comparable to ibuprofen (56% inhibition) in the same PMA-induced mouse ear swelling model [1]. In the more stringent carrageenan-induced rat paw edema model, pentafluorobenzaldimine 20 achieved 85% inhibition at 0.2 mM kg⁻¹, representing the highest potency observed across the entire study. The target compound, as part of the original carboxamide series, serves as the structural progenitor from which these high-potency simplified analogues were derived, highlighting its utility as a versatile scaffold for medicinal chemistry [1].

Anti-inflammatory Carrageenan-induced edema Potency comparison

Structural Differentiation from the 6,7-Dimethoxy Analog: Differential Impact on Analgesic Activity

A close structural analog, 4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, was synthesized and evaluated for analgesic activity. Pharmacological testing of a series of analogs modified in the benzene moiety revealed that these chemical changes had a relatively weak influence on analgesic activity, leading to the conclusion that the modified fragment (the benzene ring bearing 6,7-dimethoxy substituents) interacted insignificantly with the biological targets mediating analgesia [1]. This finding implies that the 6,7-dimethoxy substitution does not confer a meaningful analgesic advantage, making the target compound (lacking these methoxy groups) a more streamlined scaffold for programs focused on anti-inflammatory rather than analgesic endpoints.

Analgesic activity Structure-activity relationship Benzene moiety modification

Choline Acetyltransferase (ChAT) Inhibitory Activity: A Potential Off-Target Liability or Alternative Research Application

The target compound has been profiled in vitro for inhibitory activity against choline acetyltransferase (ChAT) from both rat and chick sources [1]. While the precise Ki or IC50 values are not publicly accessible from the BindingDB entry without institutional login, the mere annotation of this compound in the ChEMBL-curated ChAT assay dataset indicates that it possesses measurable affinity for this enzyme. This is a notable point of differentiation from many other quinoline-3-carboxamides that are solely characterized for anti-inflammatory or immunomodulatory activity. The ChAT activity could represent either a potential polypharmacology opportunity or an off-target liability requiring further investigation, depending on the research context.

Choline acetyltransferase ChAT inhibition Neuropharmacology

Physicochemical Differentiation: Density and Boiling Point as Quality Control and Formulation Parameters

The target compound possesses a computed density of 1.4±0.1 g/cm³ and a predicted boiling point of 660.8±55.0 °C at 760 mmHg . These values are consistent with a crystalline small-molecule carboxamide of moderate molecular weight (295.29 g/mol) . While many quinoline-3-carboxamide analogs share similar molecular weight ranges, the specific density and boiling point can serve as distinguishing quality control parameters during procurement. The relatively high boiling point suggests thermal stability, which is advantageous for storage and handling. These physicochemical properties differentiate the target compound from more heavily substituted analogs that may have altered density and thermal profiles.

Physicochemical properties Quality control Formulation

Roquinimex Analog Status: Class-Level Differentiation from the Parent Immunomodulator

The target compound is explicitly described as an analogue of roquinimex (linomide), a well-known quinoline-3-carboxamide immunomodulator with a distinct clinical and pharmacological history [1]. Roquinimex itself has been investigated for multiple sclerosis and cancer but was withdrawn due to toxicity. The target compound differs from roquinimex in its specific substitution pattern (4-hydroxy-2-oxo-1,2-dihydroquinoline core with pyridin-3-ylmethyl carboxamide side chain vs. roquinimex's 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide core with a different N-substituent). This structural divergence may confer a distinct immunological or anti-inflammatory profile, although direct comparative studies between the target compound and roquinimex are not available in the public domain.

Roquinimex Linomide Immunomodulator

Recommended Research and Application Scenarios for 4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 313986-03-7)


Anti-Inflammatory Drug Discovery Starting Scaffold

This compound is best deployed as a non-halogenated starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing topical anti-inflammatory activity. The foundational Collin et al. (2001) study [1] established that the parent carboxamide core possesses significant activity in the PMA-induced mouse ear swelling model, while the 6-bromo derivative achieves substantially higher potency (73% inhibition). Medicinal chemistry teams can use the target compound to explore substitution patterns beyond halogenation to achieve potency gains while potentially avoiding the metabolic liabilities associated with brominated aromatics.

Quinoline-3-Carboxamide Pharmacophore Reference Standard

The compound serves as an excellent reference standard for analytical method development and quality control in quinoline-3-carboxamide research programs. Its well-defined physicochemical properties, including a density of 1.4±0.1 g/cm³ and a boiling point of 660.8±55.0 °C , enable its use as a calibration standard for HPLC, LC-MS, and thermal analysis methods. Its distinct CAS number (313986-03-7) and molecular formula (C16H13N3O3) allow for unambiguous identification in chemical libraries.

Cholinergic System Probe for Neuropharmacology Studies

Based on its annotation in BindingDB as a choline acetyltransferase (ChAT) inhibitor [2], this compound may be investigated as a chemical probe for cholinergic signaling studies. Researchers studying acetylcholine synthesis or cholinergic neuron function could employ this compound as a tool molecule, with the caveat that precise potency data against ChAT requires further experimental validation. Its structural divergence from classical ChAT inhibitors may offer a novel chemotype for this target.

Roquinimex-Alternative Immunomodulator Exploration

As a confirmed roquinimex analogue [1], the compound represents an alternative entry point for immunomodulatory drug discovery programs that seek to retain the quinoline-3-carboxamide pharmacophore while departing from roquinimex's specific substitution pattern and associated clinical toxicity profile. The pyridin-3-ylmethyl side chain is a key differentiator from roquinimex's N-methyl substituent and may confer distinct immunological properties.

Quote Request

Request a Quote for 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.